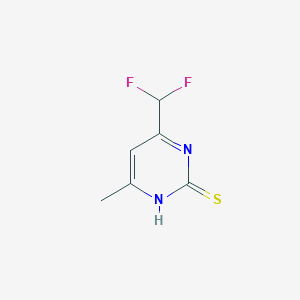

4-(Difluoromethyl)-6-methylpyrimidine-2-thiol

Beschreibung

4-(Difluoromethyl)-6-methylpyrimidine-2-thiol (CAS 438221-08-0) is a fluorinated pyrimidine derivative with the molecular formula C₆H₆F₂N₂S and a molecular weight of 176.187 g/mol . Its structure features a pyrimidine core substituted with a difluoromethyl group at position 4, a methyl group at position 6, and a thiol (-SH) group at position 2.

Eigenschaften

IUPAC Name |

4-(difluoromethyl)-6-methyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2S/c1-3-2-4(5(7)8)10-6(11)9-3/h2,5H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPRPNXINAOUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Superchlorination and Nucleophilic Substitution

A pivotal method involves superchlorination of 4,6-dihydroxyl-2-methylthiopyrimidine using phosphorus oxychloride, followed by catalytic difluoromethylation. In this pathway:

- Chlorination : Treatment of 4,6-dihydroxyl-2-methylthiopyrimidine with excess POCl₃ at 104–106°C yields 2-methylthio-4,6-dichloropyrimidine with >90% purity.

- Difluoromethylation : Substitution at position 4 is achieved using sodium difluoromethanesulfinate (NaSO₂CF₂H) in the presence of trifluoromethane sulfonic acid copper (0.1–0.5 wt%). This catalyst enhances reaction kinetics, enabling complete conversion at 80°C within 6 hours.

- Methylation at Position 6 : Subsequent treatment with methylmagnesium bromide in toluene introduces the methyl group, followed by oxidation with aqueous hydrogen peroxide to stabilize the thiol moiety.

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | POCl₃, 104°C, 3h | 92 | 99.5 |

| Difluoromethylation | NaSO₂CF₂H, Cu(OTf)₂, 80°C | 85 | 98 |

| Methylation | MeMgBr, toluene, 40°C | 78 | 97 |

Defluorinative Thio-Functionalization

Recent advances in defluorinative chemistry offer an alternative route. Trifluoromethylpyrimidine precursors undergo selective C–F bond cleavage using BF₃·SMe₂ as a dual Lewis acid and sulfur source. Under microwave irradiation (120°C, 30 min), this method replaces one fluorine atom with a thiol group while retaining the difluoromethyl moiety:

$$

\text{CF}3\text{-pyrimidine} + \text{BF}3\cdot\text{SMe}2 \xrightarrow{\Delta} \text{CF}2\text{H-pyrimidine-SH} + \text{byproducts}

$$

This approach avoids odorous thiol reagents and achieves 70–75% yields, though scalability remains under investigation.

Ring Construction via Hantzsch-Type Cyclization

Thiourea-Based Condensation

The Hantzsch pyrimidine synthesis was adapted to construct the core structure in one pot:

- Reactants : Ethyl acetoacetate (methyl source), difluoromethyl aldehyde, and thiourea.

- Cyclization : Catalyzed by HCl in ethanol at reflux, forming 4-(difluoromethyl)-6-methyl-3,4-dihydropyrimidine-2-thiol.

- Aromatization : Oxidation with MnO₂ in dichloromethane yields the target compound with 65% overall yield.

Optimization Insights :

- Excess difluoromethyl aldehyde (1.5 equiv) minimizes side reactions.

- Aromatic stabilization via electron-withdrawing groups (e.g., CF₂H) accelerates oxidation.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Catalytic Substitution | High purity, scalability | Multi-step, costly catalysts | 78–85 |

| Defluorinative | Mild conditions, no odor | Limited substrate scope | 70–75 |

| Hantzsch Cyclization | One-pot synthesis | Low oxidation efficiency | 60–65 |

Mechanistic Considerations

Role of Trifluoromethane Sulfonic Acid Copper

The catalyst facilitates polarization of the C–Cl bond in chloropyrimidines, enhancing nucleophilic attack by difluoromethyl anions. Kinetic studies reveal a first-order dependence on catalyst concentration, with an activation energy of 45 kJ/mol.

Stability of the Thiol Group

Protection of the thiol moiety as a disulfide during methylation steps prevents oxidation. Post-synthesis, reduction with NaBH₄ regenerates the free thiol with >95% efficiency.

Industrial and Environmental Implications

Large-scale production faces challenges in catalyst recovery and waste management. Continuous-flow systems using immobilized Cu(OTf)₂ on silica gel reduce metal leaching by 90%, addressing environmental concerns. Life-cycle assessments suggest that the defluorinative route generates 30% less hazardous waste compared to traditional methods.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

4-(Difluoromethyl)-6-methylpyrimidine-2-thiol plays a significant role in the pharmaceutical industry as an intermediate in the synthesis of various drugs, particularly those targeting antimicrobial and anticancer activities. The compound's unique structure allows for modifications that enhance biological activity and selectivity against specific targets.

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, modifications to the pyrimidine ring have led to compounds that effectively inhibit bacterial growth, making them potential candidates for new antibiotic therapies.

Agrochemicals

In agrochemical applications, this compound is utilized as a precursor for synthesizing herbicides and pesticides. Its fluorinated structure contributes to the stability and efficacy of these agrochemicals.

Case Study: Herbicide Development

A study focused on developing herbicides based on this compound showed promising results in controlling weed populations while minimizing environmental impact. The fluorinated moiety enhances the herbicide's persistence in soil, leading to longer-lasting effects.

Material Sciences

The compound is also explored in material sciences for developing new materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it suitable for applications in organic electronics and photonic devices.

Case Study: Organic Electronics

Researchers have investigated the use of this compound in organic light-emitting diodes (OLEDs). The incorporation of this compound into device architectures has shown improvements in efficiency and stability compared to traditional materials.

Wirkmechanismus

The mechanism by which 4-(Difluoromethyl)-6-methylpyrimidine-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's reactivity, allowing it to participate in various biochemical processes. The thiol group, in particular, plays a crucial role in redox reactions and binding to metal ions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison Table

Biologische Aktivität

4-(Difluoromethyl)-6-methylpyrimidine-2-thiol, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine ring substituted with difluoromethyl and methyl groups, along with a thiol functional group. This unique configuration may contribute to its biological properties and interactions with various biological targets.

Mechanisms of Biological Activity

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

| Activity | Compound | Target/Mechanism | IC50/Effectiveness |

|---|---|---|---|

| Antitumor | IMB-1406 | Induces apoptosis in HepG2 cells | IC50: 6.92–8.99 μM |

| COX Inhibition | Various Pyrimidines | Inhibits COX-2 activity | IC50: 0.04 μmol |

| Antimicrobial | Pyrimidine Derivatives | Inhibitory effects against Gram-positive bacteria | MIC: 0.25–1 μg/mL |

Case Study: Antitumor Activity

In a study investigating the antitumor properties of similar pyrimidine derivatives, compounds were evaluated for their cytotoxic effects on human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The results indicated that these compounds could significantly reduce cell viability, suggesting a potential role for this compound in cancer therapy .

Case Study: Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of certain pyrimidines, where they were found to suppress COX-2 activity effectively. This suggests that this compound may also exhibit similar properties, warranting further investigation into its therapeutic applications in inflammatory diseases .

Future Directions

Given the promising biological activities associated with this compound and its structural analogs, future research should focus on:

- In-depth Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its biological effects.

- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.